molecular formula C24H25N3O4S B2856985 N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide CAS No. 439141-71-6

N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide

Cat. No.: B2856985
CAS No.: 439141-71-6
M. Wt: 451.54
InChI Key: PKMQNYDZVVSEQH-UHFFFAOYSA-N
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Description

N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety, a hydroxypropyl group, and a methylsulfonylamino linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide typically involves multiple steps:

    Formation of the Carbazole Moiety: The initial step involves the synthesis of the carbazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the carbazole derivative.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Derivatives with different substituents replacing the hydroxypropyl group.

Scientific Research Applications

N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamido}phenyl)acetamide is unique due to its combination of a carbazole moiety, hydroxypropyl group, and methylsulfonylamino linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-17(28)25-18-11-13-19(14-12-18)27(32(2,30)31)16-20(29)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,20,29H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMQNYDZVVSEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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